Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Catalog No.
S13387716
CAS No.
M.F
C15H16BrNO3
M. Wt
338.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-car...

Product Name

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

IUPAC Name

ethyl 5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylate

Molecular Formula

C15H16BrNO3

Molecular Weight

338.20 g/mol

InChI

InChI=1S/C15H16BrNO3/c1-3-20-15(18)13-8-9-14(16)17(13)10-11-4-6-12(19-2)7-5-11/h4-9H,3,10H2,1-2H3

InChI Key

DDSHOJZTUVGARJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1CC2=CC=C(C=C2)OC)Br

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole class of heterocycles. Its molecular formula is C12H12BrNO2C_{12}H_{12}BrNO_2, and it has a molecular weight of approximately 282.13 g/mol. The compound features a bromine atom at the 5-position of the pyrrole ring, a methoxybenzyl group at the 1-position, and an ethyl ester at the 2-position, contributing to its unique structure and potential reactivity.

The reactivity of ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate can be attributed to the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Ester Hydrolysis: The ethyl ester can undergo hydrolysis in the presence of an acid or base, yielding the corresponding carboxylic acid.
  • Electrophilic Aromatic Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Research indicates that compounds similar to ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate exhibit various biological activities, including:

  • Antimicrobial Properties: Some pyrrole derivatives show effectiveness against bacterial and fungal pathogens.
  • Anticancer Activity: Certain analogs have demonstrated cytotoxic effects against cancer cell lines, possibly through mechanisms involving apoptosis induction.
  • Anti-inflammatory Effects: Compounds with similar structures are being investigated for their potential to inhibit inflammatory pathways.

The synthesis of ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate typically involves several steps:

  • Bromination of Pyrrole: A pyrrole precursor is treated with bromine in an appropriate solvent to introduce the bromine atom at the 5-position.
  • Formation of the Carboxylate: The resulting bromo-pyrrole undergoes esterification with ethyl chloroformate or ethanol to form the ethyl ester.
  • Methoxybenzylation: The final step involves attaching the 4-methoxybenzyl group through a nucleophilic substitution reaction using a suitable reagent.

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting microbial infections or cancer.
  • Material Science: Utilized in synthesizing novel polymers or materials with specific electronic properties due to its unique structure.
  • Chemical Research: As an intermediate in organic synthesis for developing other complex molecules.

Interaction studies involving ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate focus on its binding affinity with biological targets. Preliminary data suggest that this compound may interact with specific enzymes or receptors, influencing biochemical pathways relevant to its biological activity.

Several compounds share structural similarities with ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylateC8H10BrNO2C_8H_{10}BrNO_2Methyl group instead of methoxybenzyl
Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylateC12H12ClNO2C_{12}H_{12}ClNO_2Chlorine substitution instead of bromine
Ethyl 5-nitro-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylateC12H12N3O3C_{12}H_{12}N_3O_3Nitro group providing different electronic properties

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity, making ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate distinct due to its specific bromination and methoxybenzyl functionality.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

337.03136 g/mol

Monoisotopic Mass

337.03136 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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